molecular formula C10H13ClN2O2 B1394061 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine CAS No. 1215850-34-2

3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine

Cat. No.: B1394061
CAS No.: 1215850-34-2
M. Wt: 228.67 g/mol
InChI Key: MEAZNSVMLGLFFE-UHFFFAOYSA-N
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Description

3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine is a chemical compound with the molecular formula C10H13ClN2O2 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyridazine core. This can be achieved through the cyclization of appropriate hydrazones or hydrazides with suitable reagents.

    Etherification: The tetrahydro-2H-pyran-4-ylmethoxy group is introduced through an etherification reaction. This involves the reaction of the chlorinated pyridazine with tetrahydro-2H-pyran-4-ylmethanol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride, potassium carbonate), solvents (e.g., dimethylformamide, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

    Coupling Reactions: Palladium catalysts, boronic acids, bases (e.g., potassium phosphate), solvents (e.g., toluene, ethanol).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory, anticancer, and antimicrobial compounds.

    Materials Science: The compound can be used in the development of novel materials with specific electronic, optical, or mechanical properties.

    Biological Studies: It serves as a tool compound for studying biological processes and pathways, particularly those involving pyridazine derivatives.

    Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex molecules for various research purposes.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved can vary based on the specific target and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-6-methoxypyridazine: A similar compound with a methoxy group instead of the tetrahydro-2H-pyran-4-ylmethoxy group.

    3-Chloro-6-hydrazinopyridazine: A derivative with a hydrazino group at the 6-position.

    6-Aryl-3(2H)-pyridazinone Derivatives: Compounds with an aryl group at the 6-position and a pyridazinone core.

Uniqueness

3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine is unique due to the presence of the tetrahydro-2H-pyran-4-ylmethoxy group, which imparts specific steric and electronic properties

Properties

IUPAC Name

3-chloro-6-(oxan-4-ylmethoxy)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c11-9-1-2-10(13-12-9)15-7-8-3-5-14-6-4-8/h1-2,8H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAZNSVMLGLFFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3,6-Dichloropyridazine (1.0 g, 6.712 mmol) was reacted analogously to example 4a with (tetrahydropyran-4-yl)methanol (779 mg, 6.712 mmol). Yield: 683 mg (45%), M+H+: 229.1.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
779 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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